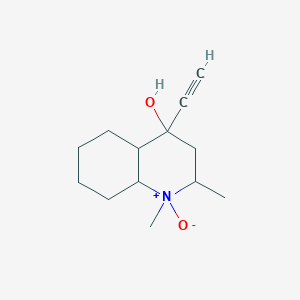![molecular formula C11H20N2O B13942109 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one CAS No. 63978-06-3](/img/structure/B13942109.png)
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-3,9-diazabicyclo[331]nonan-9-yl)propan-1-one is a bicyclic compound featuring a diazabicyclo nonane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one typically involves the formation of the diazabicyclo nonane core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 1-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)-3-piperidin-1-ylpropan-1-one
- 1-Methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Uniqueness
1-(3-Methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one is unique due to its specific structural features and the presence of the diazabicyclo nonane core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
63978-06-3 |
|---|---|
Fórmula molecular |
C11H20N2O |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
1-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-3-11(14)13-9-5-4-6-10(13)8-12(2)7-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
WWPWSGWQSUCSDH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2CCCC1CN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
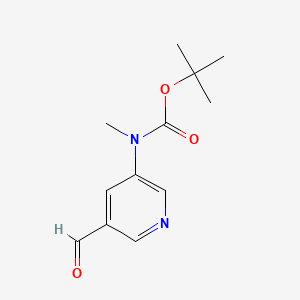
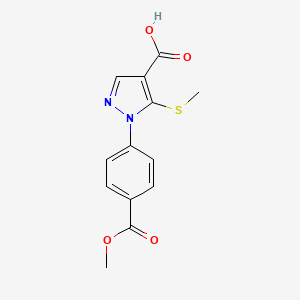
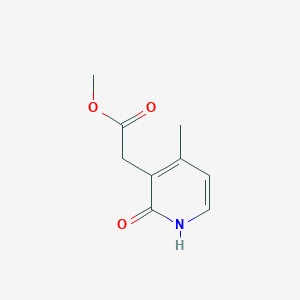
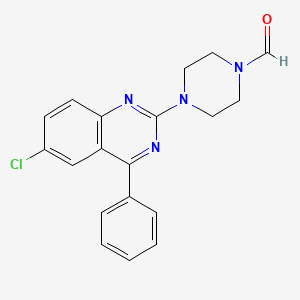
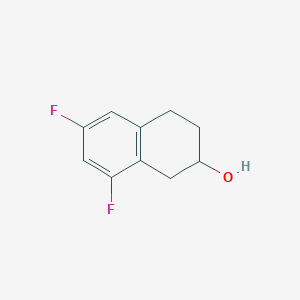
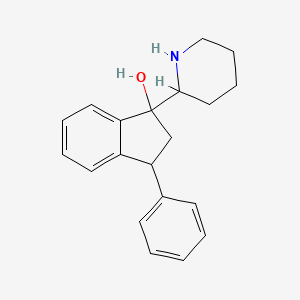
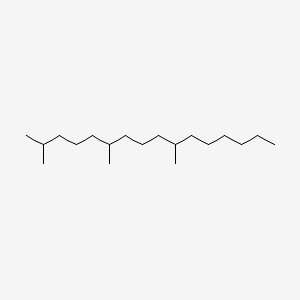
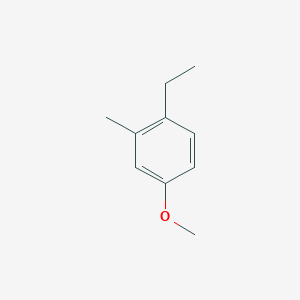
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)
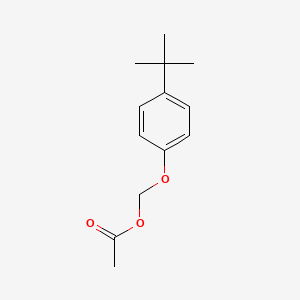
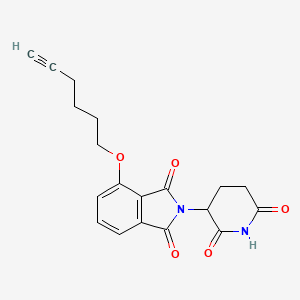
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
